molecular formula C24H26N4O3S B11424662 5-{8-methoxy-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(4-methylphenyl)methyl]pentanamide

5-{8-methoxy-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(4-methylphenyl)methyl]pentanamide

Cat. No.: B11424662
M. Wt: 450.6 g/mol
InChI Key: QWDNPJGBIHWFGK-UHFFFAOYSA-N
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Description

5-{8-methoxy-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(4-methylphenyl)methyl]pentanamide is a complex organic compound with a unique structure that includes multiple aromatic rings, a methoxy group, and a sulfanylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{8-methoxy-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(4-methylphenyl)methyl]pentanamide typically involves multi-step organic reactions. A common synthetic route might start with the preparation of the pyrimido[5,4-b]indole core, followed by functionalization to introduce the methoxy and sulfanylidene groups. The final step often involves the coupling of the core structure with the pentanamide side chain under specific conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an inert atmosphere.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce corresponding alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit interesting pharmacological properties. Its structure suggests potential interactions with biological targets, which could be explored for drug development.

Medicine

In medicine, derivatives of this compound could be investigated for their therapeutic potential. The presence of multiple functional groups allows for the design of analogs with improved efficacy and reduced side effects.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure might also find applications in the design of catalysts or other functional materials.

Mechanism of Action

The mechanism of action of 5-{8-methoxy-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(4-methylphenyl)methyl]pentanamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The methoxy and sulfanylidene groups might play crucial roles in binding to the target molecules, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-{8-methoxy-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(4-methylphenyl)methyl]pentanamide stands out due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C24H26N4O3S

Molecular Weight

450.6 g/mol

IUPAC Name

5-(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)-N-[(4-methylphenyl)methyl]pentanamide

InChI

InChI=1S/C24H26N4O3S/c1-15-6-8-16(9-7-15)14-25-20(29)5-3-4-12-28-23(30)22-21(27-24(28)32)18-13-17(31-2)10-11-19(18)26-22/h6-11,13,26H,3-5,12,14H2,1-2H3,(H,25,29)(H,27,32)

InChI Key

QWDNPJGBIHWFGK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CCCCN2C(=O)C3=C(C4=C(N3)C=CC(=C4)OC)NC2=S

Origin of Product

United States

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